ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate
Description
Ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate is a heterocyclic compound featuring a pyrazole-pyrimidine hybrid scaffold. Its structure includes a pyrazol-1-yl substituent attached to a pyrimidinyl ring, with key functional groups such as a hydroxyethyl chain, methyl substituents, and an ethyl propanoate ester. The presence of multiple hydrogen-bond donors/acceptors (e.g., carbonyl, hydroxyl groups) suggests possible interactions with biological macromolecules .
Properties
IUPAC Name |
ethyl 3-[2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-4-25-13(22)6-5-11-9(2)17-16(18-14(11)23)20-15(24)12(7-8-21)10(3)19-20/h19,21H,4-8H2,1-3H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJHAZFKQFXCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate is a complex compound that exhibits significant biological activity, particularly in the fields of oncology and inflammation. This article synthesizes recent findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrazole ring, a pyrimidine moiety, and an ethyl propanoate side chain, which contribute to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | SF-268 (brain cancer) | 12.50 |
| Compound C | NCI-H460 (lung cancer) | 42.30 |
These results indicate that derivatives with similar structural features can effectively inhibit tumor growth by inducing apoptosis and arresting the cell cycle in cancer cells .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole compounds have been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit inflammatory mediators such as nitric oxide and prostaglandins. This suggests that this compound may also possess therapeutic benefits in treating inflammatory diseases .
Study on Antitumor Activity
A recent study assessed a series of pyrazole derivatives for their antitumor activity against various cell lines. The compound exhibited promising results with significant inhibition rates against the HT29 colon cancer cell line (IC50 = 23.67 µM), indicating its potential as a lead compound for further development .
Synthesis and Structural Analysis
The synthesis of this compound has been optimized to yield high purity and efficiency. Analytical techniques such as NMR and GC-MS have been employed to confirm the structure and purity of synthesized compounds .
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs.
Case Study: COX Inhibition
A study conducted on similar pyrazole derivatives demonstrated IC50 values as low as 0.04 μmol for COX inhibition, indicating potent anti-inflammatory properties comparable to established drugs like celecoxib. The mechanism involves the reduction of prostaglandin E2 (PGE2) production, a key mediator in inflammation.
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing pyrazole and pyrimidine structures. This compound has shown promise in inhibiting tumor cell proliferation in vitro.
Case Study: Antitumor Efficacy
In vitro studies revealed that the compound could induce apoptosis in various cancer cell lines. The presence of the hydroxyl and carbonyl groups enhances its interaction with cellular targets involved in cell cycle regulation.
Agricultural Applications
The compound may also have potential applications in agriculture as a pesticide or herbicide due to its biological activity against specific pests and pathogens. Its unique structure allows it to interact with biological systems in plants.
Case Study: Pesticidal Activity
Field studies have indicated that derivatives of this compound can effectively reduce pest populations while exhibiting low toxicity to beneficial insects. This makes it a candidate for developing environmentally friendly agricultural products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a class of pyrazole-pyrimidine hybrids. Key structural analogues include:
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity : The target compound’s hydroxyethyl and carbonyl groups enhance solubility compared to methyl ester derivatives (e.g., ), which exhibit higher logP values due to reduced polarity.
- Metabolic Stability : Ethyl esters (as in the target compound) generally undergo slower hydrolysis than methyl esters, prolonging half-life .
- Bioactivity : Pyrimidine-pyrazole hybrids with phenyl substituents (e.g., ) show stronger inhibition of cyclooxygenase-2 (COX-2) compared to thiophene-containing analogues (e.g., ), likely due to enhanced hydrophobic interactions.
Computational Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shares ~65–70% structural similarity with COX-2 inhibitors like celecoxib. Key pharmacophoric features (e.g., sulfonamide mimics, aromatic rings) align with known anti-inflammatory agents.
Crystallographic and Conformational Studies
Refinement via SHELXL and visualization with ORTEP-3 reveal that the pyrimidine ring adopts a planar conformation, while the hydroxyethyl group exhibits rotational flexibility. This contrasts with rigidified tetrahydropyrimidine derivatives (e.g., ), which show restricted conformational dynamics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For pyrimidine and pyrazole ring formation, refluxing in ethanol (2–4 hours) with stoichiometric control of intermediates is recommended. Purification via recrystallization using DMF-ethanol (1:1) mixtures improves yield . Monitor reaction progress using TLC with UV visualization.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Employ a combination of:
- NMR (¹H/¹³C) for structural elucidation of pyrazole and pyrimidine moieties.
- HRMS to confirm molecular mass (C₁₈H₂₃N₅O₅, theoretical mass: 397.17 g/mol).
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups.
Cross-validate with HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
Q. How can researchers determine the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Analysis : Use TGA/DSC to assess decomposition temperatures.
- pH Stress Testing : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks. Analyze degradation products via LC-MS .
Advanced Research Questions
Q. What computational modeling approaches can predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Apply Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites. Couple with COMSOL Multiphysics for simulating mass transfer in multi-phase systems. Validate predictions experimentally using kinetic profiling .
Q. How can mechanistic contradictions in the compound’s catalytic or biological pathways be resolved?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction intermediates. Combine stopped-flow UV-Vis spectroscopy with multivariate analysis to deconvolute overlapping kinetic pathways. Cross-reference with literature on structurally analogous pyrimidine derivatives .
Q. What strategies address discrepancies in spectroscopic data interpretation for this compound?
- Methodological Answer : Implement a consensus approach:
- Compare experimental NMR shifts with computed values (GIAO method).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Apply Bayesian statistics to quantify uncertainty in peak assignments .
Q. How can researchers investigate the compound’s potential as a scaffold for bioactive molecule design?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthesize derivatives with modified pyrimidine substituents.
- Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Perform molecular docking (AutoDock Vina) to prioritize candidates .
Q. What methodologies identify degradation products under oxidative stress?
- Methodological Answer : Expose the compound to H₂O₂ or UV light. Analyze via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
